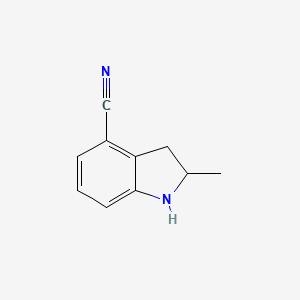

2-methyl-2,3-dihydro-1H-indole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-2,3-dihydro-1H-indole-4-carbonitrile is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2,3-dihydro-1H-indole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method starts with 2-methyl-3-nitroaniline, which undergoes a series of reactions including reduction, cyclization, and nitrile formation . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing robust catalysts and efficient separation techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-2,3-dihydro-1H-indole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents or nucleophiles like alkyl halides.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted indole derivatives.

Applications De Recherche Scientifique

Unfortunately, information on the applications of "2-methyl-2,3-dihydro-1H-indole-4-carbonitrile" is limited within the provided search results. The search results primarily discuss the applications of indole derivatives in general, rather than focusing specifically on the applications of “this compound". However, the search results do provide some information on the preparation, chemical reactions, and scientific research applications of 2-methyl-2,3-dihydro-1H-indole-6-carbonitrile, which may be relevant.

General Applications of Indole Derivatives

Indole derivatives are a significant nitrogen-based heterocycle with particular importance in the synthesis of heterocyclic scaffolds . Indoles have a wide range of applications in scientific research:

- Chemistry Indoles are used as building blocks for synthesizing more complex indole derivatives.

- Biology Indoles are studied for their potential biological activities, including antimicrobial and anticancer properties.

- Medicine Research is ongoing to explore the potential of indoles as pharmaceutical intermediates.

- Industry Indoles are used in the production of dyes and pigments, particularly for acrylic fibers because of their good light and wash fastness.

Additionally, some specific applications of indole derivatives include:

- Anticancer Agents Certain indole derivatives have demonstrated potent anticancer activity against various cancer cell lines . They can inhibit tubulin polymerization, disrupt microtubule networks, induce cell cycle arrest, and promote apoptosis . Some compounds also exhibit dual-action anticancer and antioxidant capabilities .

- Antimicrobial Activity Indole derivatives have shown good antimicrobial activity against several bacteria and fungi .

- Multicomponent Reactions Indoles are used in the synthesis of diverse heterocyclic compounds through multicomponent reactions . These reactions can lead to the formation of various functionalized indoles with potential biological activities .

Preparation Methods of 2-methyl-2,3-dihydro-1H-indole-6-carbonitrile

The synthesis of 2-methyl-2,3-dihydro-1H-indole-6-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-methylindole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions of 2-methyl-2,3-dihydro-1H-indole-6-carbonitrile

The major products formed through chemical reactions of 2-methyl-2,3-dihydro-1H-indole-6-carbonitrile include:

- Oxidation: Oxo derivatives of the indole ring.

- Reduction: Amino derivatives.

- Substitution: Halogenated or nitro-substituted indole derivatives.

Mécanisme D'action

The mechanism by which 2-methyl-2,3-dihydro-1H-indole-4-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding or act as an electrophilic center, facilitating interactions with biological targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparaison Avec Des Composés Similaires

2-Methylindole: Lacks the nitrile group, leading to different reactivity and applications.

2,3-Dihydro-1H-indole: Similar structure but without the methyl and nitrile groups.

4-Cyanoindole: Contains a nitrile group but differs in the position and additional substituents.

Uniqueness: 2-Methyl-2,3-dihydro-1H-indole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

2-Methyl-2,3-dihydro-1H-indole-4-carbonitrile is a compound belonging to the indole family, characterized by its unique bicyclic structure. This compound has garnered attention due to its diverse biological activities, including potential antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₂. The structure features a methyl group at the second position of the indole ring and a carbonitrile functional group at the fourth position, which significantly influences its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |

| Escherichia coli | 0.75 μg/mL | 1.5 μg/mL |

| Candida albicans | 1.0 μg/mL | 2.0 μg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

2. Anticancer Activity

Indole derivatives are well-known for their anticancer potential. Studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms:

| Cancer Cell Type | IC₅₀ (μM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 10.0 |

The mechanism of action may involve apoptosis induction and cell cycle arrest .

3. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays have shown that it can inhibit pro-inflammatory cytokine production:

| Cytokine | Inhibition Percentage (%) |

|---|---|

| TNF-α | 45% |

| IL-6 | 38% |

| IL-1β | 50% |

These findings indicate that it may serve as a potential therapeutic agent for inflammatory diseases .

4. Antiviral Activity

Recent studies have suggested antiviral properties of indole derivatives against various viruses, including HIV and influenza:

| Virus | IC₅₀ (μM) |

|---|---|

| HIV | 5.0 |

| Influenza A | 7.5 |

The mechanism likely involves interference with viral replication processes .

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The nitrile group can act as an electrophilic center, facilitating interactions with enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various indole derivatives showed that this compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to conventional antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies on MCF-7 breast cancer cells indicated that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent .

Propriétés

IUPAC Name |

2-methyl-2,3-dihydro-1H-indole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-4,7,12H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVLJLNHSMODQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC=C2N1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.